N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with an ethyl group at position 3 and a phenyl group at position 5. A sulfanyl (-S-) bridge at position 2 connects the heterocycle to an acetamide moiety, which is further substituted with a 2,5-dimethoxyphenyl group. Key features include:
- Thieno[3,2-d]pyrimidin-4-one core: A fused bicyclic system combining thiophene and pyrimidine rings, known for electronic stability and diverse bioactivity.
- Substituents: The 3-ethyl and 7-phenyl groups enhance lipophilicity, while the 2,5-dimethoxyphenyl acetamide contributes to hydrogen-bonding capacity.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-4-27-23(29)22-21(17(13-32-22)15-8-6-5-7-9-15)26-24(27)33-14-20(28)25-18-12-16(30-2)10-11-19(18)31-3/h5-13H,4,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSQCMUHCLHLCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial and anticancer agent, among other therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 481.6 g/mol. The unique structural features include a thienopyrimidine core, which is known for its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O4S2 |
| Molecular Weight | 481.6 g/mol |
| Purity | ≥ 95% |
Antimicrobial Activity
Research indicates that compounds within the thienopyrimidine class demonstrate significant antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various bacterial strains.
For example:
- Gram-negative bacteria : Effective against Escherichia coli and Salmonella typhi.
- Gram-positive bacteria : Demonstrated activity against Staphylococcus aureus and Bacillus subtilis.
The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects, with some derivatives showing significant activity at low concentrations .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines by targeting specific signaling pathways involved in cell growth and survival. For instance, it has been reported to affect the MEK/ERK pathway, which is crucial in many cancers .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of kinases involved in cell signaling.
- Disruption of Cellular Processes : It can interfere with DNA replication and repair mechanisms in cancer cells.
- Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in malignant cells .
Case Studies
Several studies have highlighted the efficacy of thienopyrimidine derivatives similar to this compound:
- Study on Antibacterial Activity : A series of thienopyrimidines were synthesized and tested for their ability to inhibit bacterial growth. The results indicated that modifications at the amido or imino side chains significantly enhanced antimicrobial potency .
- Anticancer Evaluation : In vitro tests on various cancer cell lines demonstrated that compounds with similar structures effectively inhibited cell growth, suggesting a promising avenue for further development in cancer therapeutics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
(a) Thieno[3,2-d]pyrimidin vs. Pyrimidin/Dihydropyrimidin Derivatives
The target compound’s thieno-pyrimidin core differs from simpler pyrimidin or dihydropyrimidin systems seen in analogs. For example:
- Compound 5.6 (): Features a 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl core with a thioacetamide linkage to a 2,3-dichlorophenyl group. The dihydropyrimidin ring lacks the fused thiophene, reducing aromaticity and electronic conjugation compared to the target compound .
(b) Sulfanyl vs. Sulfamoyl Linkages
Substituent Effects
(a) Aromatic Substituents: Methoxy vs. Chloro
- Target compound : The 2,5-dimethoxyphenyl group provides electron-donating methoxy substituents, enhancing electron density and possibly improving interaction with hydrophobic pockets.
- Compound 5.6 (): The 2,3-dichlorophenyl group introduces electron-withdrawing chlorine atoms, increasing molecular weight (344.21 g/mol vs. ~500 g/mol estimated for the target) and altering solubility .
(b) Heterocyclic Substituents
- Compound in : Features a pyridin-2-yl or pyrimidin-2-yl group attached via a sulfamoyl linkage. These substituents introduce basic nitrogen atoms, which could facilitate protonation at physiological pH, unlike the non-basic thieno-pyrimidin core of the target .
Physicochemical and Analytical Data Comparison
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
